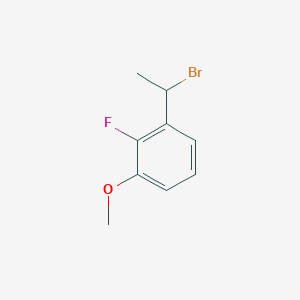
1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzene, featuring a bromoethyl group, a fluoro group, and a methoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene typically involves the bromination of 2-fluoro-3-methoxyethylbenzene. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as cyanide, hydroxide, or amines, leading to the formation of corresponding substituted products.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction Reactions: Reduction of the bromo group can yield the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
- Substituted derivatives such as 1-(1-cyanoethyl)-2-fluoro-3-methoxybenzene.
- Oxidized products like 1-(2-fluoro-3-methoxyphenyl)ethanone.
- Reduced products like 1-ethyl-2-fluoro-3-methoxybenzene .
Aplicaciones Científicas De Investigación
1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Materials Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various substitution, oxidation, and reduction reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
1-(1-Bromoethyl)-2-fluorobenzene: Lacks the methoxy group, leading to different reactivity and applications.
1-(1-Bromoethyl)-3-methoxybenzene:
1-(1-Bromoethyl)-2-methoxybenzene: Similar structure but without the fluoro group, leading to variations in reactivity.
Uniqueness: 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene is unique due to the presence of both fluoro and methoxy groups, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable compound in various chemical transformations and applications .
Actividad Biológica
1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene, with the CAS number 1936308-27-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C10H12BrF O
- Molecular Weight : 251.11 g/mol
- IUPAC Name : this compound
- Structural Representation :
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency compared to standard antibiotics .
Anticancer Activity
The compound has shown promising results in anticancer research. A study utilizing FaDu hypopharyngeal tumor cells indicated that it induces apoptosis more effectively than some conventional chemotherapeutic agents. The mechanism appears to involve the activation of apoptotic pathways, leading to increased cell death in cancerous cells .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Caspase activation |
The biological activity of this compound is thought to be mediated through several pathways:
- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways, particularly those regulating apoptosis and cell proliferation.
- Enzymatic Modulation : It is believed to inhibit certain enzymes that are crucial for cancer cell survival and replication, thereby enhancing its anticancer effects .
Study on Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of the compound was tested against a panel of pathogens. The results highlighted its potential as a lead compound for developing new antimicrobial agents, especially in light of rising antibiotic resistance.
Study on Cancer Cell Lines
In another study focusing on cancer therapy, researchers found that treatment with varying concentrations of the compound resulted in significant reductions in cell viability among several cancer cell lines. Notably, the compound's effectiveness was enhanced when used in combination with other chemotherapeutics .
Propiedades
Fórmula molecular |
C9H10BrFO |
|---|---|
Peso molecular |
233.08 g/mol |
Nombre IUPAC |
1-(1-bromoethyl)-2-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C9H10BrFO/c1-6(10)7-4-3-5-8(12-2)9(7)11/h3-6H,1-2H3 |
Clave InChI |
AJPZZNBRNPSZNP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=CC=C1)OC)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















